molecular formula C17H32O2 B14459312 2-Methylhexadec-2-enoic acid CAS No. 72120-32-2

2-Methylhexadec-2-enoic acid

Cat. No.: B14459312
CAS No.: 72120-32-2
M. Wt: 268.4 g/mol
InChI Key: DJZODRDGDSMLRI-UHFFFAOYSA-N
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Description

2-Methylhexadec-2-enoic acid is a carboxylic acid with a unique structure characterized by a methyl group and a double bond at the second carbon position. This compound is part of the broader class of unsaturated fatty acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylhexadec-2-enoic acid can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes or the use of biocatalysts to achieve high yields and purity. The choice of method depends on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-Methylhexadec-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ozone, chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alcohols (for esterification), amines (for amidation), acetic anhydride (for anhydride formation).

Major Products Formed

    Oxidation: Formation of shorter-chain carboxylic acids or ketones.

    Reduction: Formation of 2-Methylhexadecanoic acid.

    Substitution: Formation of esters, amides, or anhydrides depending on the reagents used.

Scientific Research Applications

2-Methylhexadec-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylhexadec-2-enoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, including the methyl group and the position of the double bond. These characteristics confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

72120-32-2

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

2-methylhexadec-2-enoic acid

InChI

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17(18)19/h15H,3-14H2,1-2H3,(H,18,19)

InChI Key

DJZODRDGDSMLRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=C(C)C(=O)O

Origin of Product

United States

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